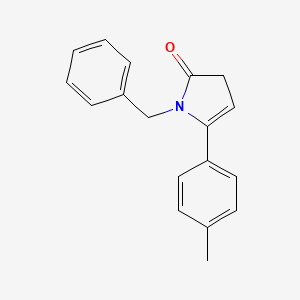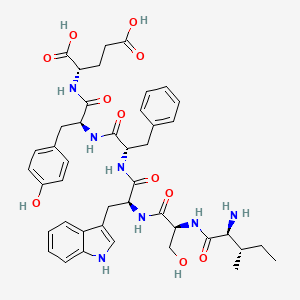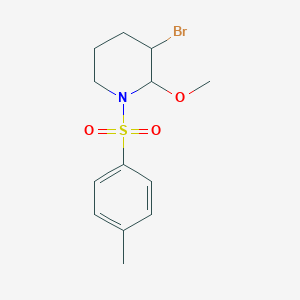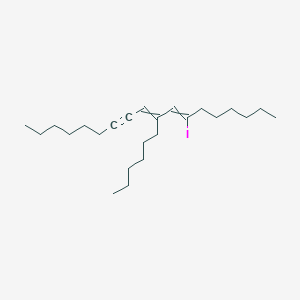
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- is a synthetic organic compound belonging to the pyrrolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolone ring substituted with a phenylmethyl and a 4-methylphenyl group, which may contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2H-Pyrrol-2-one, 1,3-dihydro-5-phenyl-1-(phenylmethyl)-: Lacks the 4-methylphenyl group.
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-methyl-: Has a methyl group instead of a phenylmethyl group.
Uniqueness
The presence of both the 4-methylphenyl and phenylmethyl groups in 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- may confer unique chemical properties and biological activities compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
824935-52-6 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
1-benzyl-5-(4-methylphenyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C18H17NO/c1-14-7-9-16(10-8-14)17-11-12-18(20)19(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3 |
InChIキー |
YHJJVOBSWMDHJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CCC(=O)N2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)


![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)



![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
